

# Solid-Phase Extraction Protocol for Licarbazepine from Serum Samples: An Application Note

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## Compound of Interest

Compound Name: *Licarbazepine-d4-1*

Cat. No.: *B3319908*

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## Introduction

Licarbazepine, the active metabolite of the antiepileptic drugs oxcarbazepine and eslicarbazepine acetate, is a key analyte in therapeutic drug monitoring and pharmacokinetic studies. Accurate and reliable quantification of licarbazepine in serum is crucial for optimizing patient dosage and for drug development research. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex biological matrices like serum, offering significant advantages over simpler methods like protein precipitation by providing cleaner extracts and reducing matrix effects in subsequent analyses, such as liquid chromatography-mass spectrometry (LC-MS).

This application note provides a detailed protocol for the solid-phase extraction of licarbazepine from human serum samples using a generic reversed-phase SPE sorbent. The described method is based on established protocols for licarbazepine and structurally related compounds and is suitable for bioanalytical method development and validation.

## Experimental Protocol

This protocol is designed for offline SPE using commercially available reversed-phase cartridges, such as those with a hydrophilic-lipophilic balanced (HLB) polymer sorbent.

**Materials and Reagents:**

- SPE cartridges (e.g., Waters Oasis HLB, or equivalent)
- Human serum samples
- Licarbazepine certified reference standard
- Internal standard (IS) solution (e.g., a stable isotope-labeled licarbazepine)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other appropriate modifier)
- Ammonium hydroxide (or other appropriate modifier)
- SPE vacuum manifold or positive pressure processor
- Sample collection tubes
- Vortex mixer
- Centrifuge
- Evaporation system (e.g., nitrogen evaporator)

**Sample Pre-treatment:**

- Thaw frozen serum samples at room temperature.
- Vortex the samples to ensure homogeneity.
- Centrifuge the samples to pellet any particulate matter.
- In a clean tube, pipette 200  $\mu$ L of the serum sample.

- Add the internal standard solution.
- Dilute the sample with an acidic buffer (e.g., 200  $\mu$ L of 25 mM ammonium formate, pH ~3.5) to facilitate binding to the SPE sorbent.[\[1\]](#)
- Vortex the mixture thoroughly.

#### Solid-Phase Extraction Procedure:

The following steps are to be performed using an SPE manifold.

- Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed. This step solvates the sorbent.
- Equilibration: Equilibrate the cartridge by passing 1 mL of water through the sorbent bed. This step prepares the sorbent for the aqueous sample.
- Loading: Load the pre-treated serum sample (approximately 400  $\mu$ L) onto the conditioned and equilibrated SPE cartridge. Apply a slow and steady flow rate to ensure optimal interaction between the analyte and the sorbent.
- Washing:
  - Wash 1: Pass 1 mL of an acidic buffer (e.g., 25 mM ammonium formate, pH ~3.5) through the cartridge to remove hydrophilic interferences.[\[1\]](#)
  - Wash 2: Pass 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) through the cartridge to remove more strongly bound, but still undesired, matrix components.[\[1\]](#)
- Drying: Dry the sorbent bed thoroughly by applying vacuum or positive pressure for approximately 5-10 minutes. This step is critical for efficient elution with a non-aqueous solvent.
- Elution: Elute the licarbazepine and internal standard from the sorbent by passing two aliquots of 50  $\mu$ L of the elution solvent (e.g., 5% ammonium hydroxide in methanol) through the cartridge into a clean collection tube.[\[1\]](#)

- Evaporation and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
  - Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase used for the subsequent LC-MS analysis (e.g., 0.1% formic acid in water).<sup>[1]</sup>
  - Vortex the reconstituted sample to ensure complete dissolution. The sample is now ready for injection into the analytical instrument.

## Quantitative Data Summary

The following table summarizes typical performance characteristics of bioanalytical methods for licarbazepine utilizing solid-phase extraction, as reported in the literature.

| Parameter  | Licarbazepine  | Oxcarbazepine  | Reference |
|--|----------------|----------------|-----------|
| Linearity Range<br>(µg/mL)                         | 0.008 - 2.000  | 0.008 - 2.000  |           |
| 0.1 - 60   | 0.05 - 20      |                |           |
| 0.4 - 80 (enantiomers)                             | 0.4 - 8        |                |           |
| Lower Limit of<br>Quantification (LLOQ)<br>(µg/mL) | 0.008          | 0.008          |           |
| 0.1  | 0.05           |                |           |
| 0.4 (enantiomers)                                  | 0.4            |                |           |
| Recovery (%)                                       | 92.34 - 104.27 | 92.34 - 104.27 |           |
| 94.00 - 102.23 (for all<br>compounds)              |                |                |           |
| Intra-day Precision<br>(%RSD)                      | < 9.13         | < 9.13         |           |
| < 9 (for all<br>compounds)                         |                |                |           |
| < 15 (for all<br>compounds)                        |                |                |           |
| Inter-day Precision<br>(%RSD)                      | < 9.13         | < 9.13         |           |
| < 9 (for all<br>compounds)                         |                |                |           |
| < 15 (for all<br>compounds)                        |                |                |           |
| Accuracy (%)                                       | 92.71 - 104.06 | 92.71 - 104.06 |           |
| Bias within ±12 (for all<br>compounds)             |                |                |           |

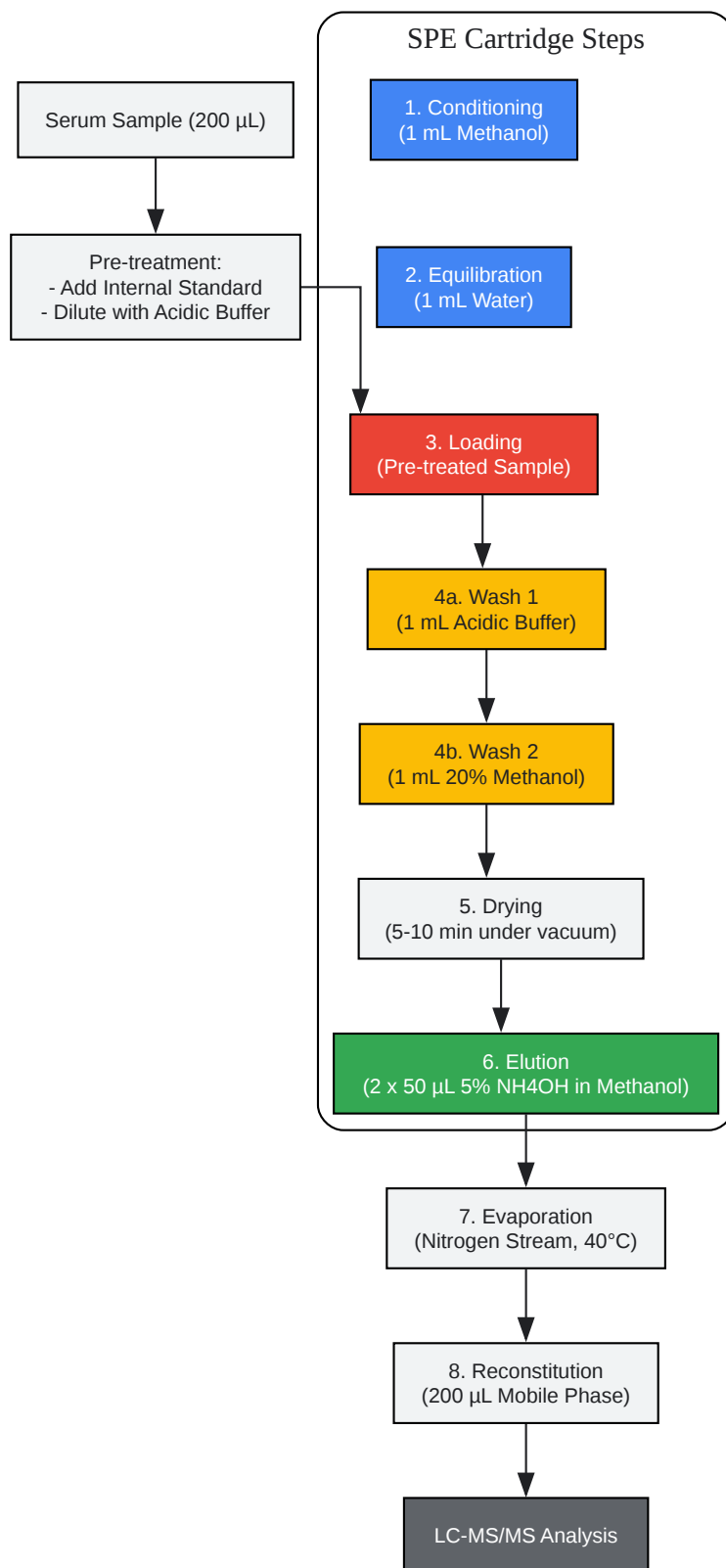
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Did not exceed 15 (for  
all compounds)

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## Visualizations

Experimental Workflow Diagram



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Caption: Solid-phase extraction workflow for licarbazepine from serum.

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## References

- 1. [phenomenex.com](https://www.phenomenex.com) [[phenomenex.com](https://www.phenomenex.com)]
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